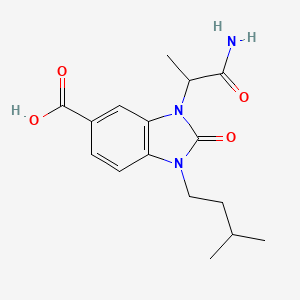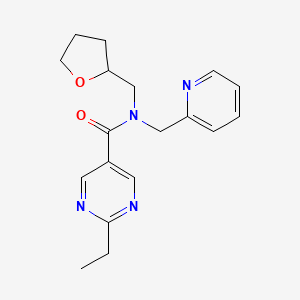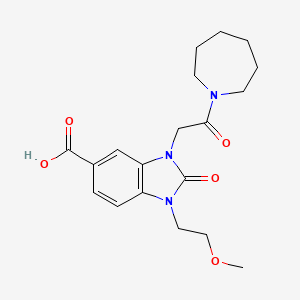![molecular formula C16H25NO B3852711 4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol](/img/structure/B3852711.png)
4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol
説明
4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol, also known as MPAC, is a synthetic compound that belongs to the class of cyclohexanols. MPAC has been extensively studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.
作用機序
The exact mechanism of action of 4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. 4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol has also been shown to modulate the activity of various receptors in the brain, including the alpha-2 adrenergic receptor and the sigma-1 receptor. These actions are thought to contribute to the neuroprotective and neuromodulatory effects of 4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol.
Biochemical and Physiological Effects:
4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol has been shown to have a number of biochemical and physiological effects in animal models. These include an increase in the levels of dopamine and norepinephrine in the brain, as well as a reduction in the levels of oxidative stress and inflammation. Additionally, 4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol for lab experiments is its relatively low toxicity and high solubility in water. This makes it a useful compound for in vitro and in vivo studies of its pharmacological properties. However, one of the limitations of 4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol is its relatively short half-life in the body, which can make it difficult to achieve therapeutic concentrations in vivo.
将来の方向性
There are several potential future directions for research on 4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol. One area of interest is the development of more potent and selective analogs of 4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol that can be used for therapeutic purposes. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol and its effects on various neurotransmitter systems in the brain. Finally, there is a need for more studies on the safety and efficacy of 4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol in human clinical trials.
In conclusion, 4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol is a synthetic compound that has shown potential therapeutic applications in various fields of medicine. Its unique chemical structure and pharmacological properties make it an interesting compound for further research. Further studies are needed to fully elucidate the mechanism of action of 4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol and its potential therapeutic applications.
科学的研究の応用
4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol has been studied extensively for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. 4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol has been investigated for its potential use as an antidepressant and anxiolytic agent due to its ability to modulate the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain.
特性
IUPAC Name |
4-(4-phenylbutan-2-ylamino)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-13(7-8-14-5-3-2-4-6-14)17-15-9-11-16(18)12-10-15/h2-6,13,15-18H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWGNBULMRQBMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC2CCC(CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Phenylbutan-2-ylamino)cyclohexan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B3852631.png)
![N-[(1-benzyl-3-piperidinyl)methyl]-1-(4-chlorophenyl)cyclopropanecarboxamide](/img/structure/B3852632.png)

![1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B3852644.png)
![3-(1-azocanylcarbonyl)-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B3852656.png)
![3-[(3-pyridin-2-ylisoxazol-5-yl)methyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3852657.png)
![3-({4-[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)-1H-indole](/img/structure/B3852658.png)
![1-[cyclohexyl(methyl)amino]-3-(3-{[methyl(2-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B3852666.png)
![1-(diethylamino)-3-(2-methoxy-5-{[(1-phenylcyclopropyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B3852672.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B3852677.png)
![1-(diethylamino)-3-[4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B3852691.png)
![1-(4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutyl)-2-piperidinone](/img/structure/B3852695.png)
